molecular formula C8H5FIN B3281795 6-fluoro-3-iodo-1H-indole CAS No. 741265-04-3

6-fluoro-3-iodo-1H-indole

Cat. No.: B3281795
CAS No.: 741265-04-3
M. Wt: 261.03 g/mol
InChI Key: DIEDUUPWOPUBLJ-UHFFFAOYSA-N
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Description

6-Fluoro-3-iodo-1H-indole is a heterocyclic aromatic organic compound. It is a derivative of indole, which is a fundamental structure in many natural products and pharmaceuticals. The presence of both fluorine and iodine atoms in the indole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-3-iodo-1H-indole typically involves the halogenation of indole derivatives. One common method is the electrophilic substitution reaction where indole is treated with fluorinating and iodinating agents under controlled conditions. For instance, the reaction of 6-fluoroindole with iodine monochloride in the presence of a base can yield this compound.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogen exchange reactions, purification steps, and quality control to ensure the desired purity and yield.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield 6-fluoro-3-substituted indoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Fluoro-3-iodo-1H-indole has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug discovery and development, especially for targeting specific biological pathways.

    Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.

Comparison with Similar Compounds

    6-Fluoroindole: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Iodoindole: Lacks the fluorine atom, which can affect its electronic properties and biological activity.

    5-Fluoro-3-iodo-1H-indole: A positional isomer with different reactivity and biological properties.

Uniqueness: 6-Fluoro-3-iodo-1H-indole is unique due to the simultaneous presence of both fluorine and iodine atoms on the indole ring. This dual substitution can enhance its reactivity and potential biological activities, making it a valuable compound in various research fields.

Properties

IUPAC Name

6-fluoro-3-iodo-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FIN/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEDUUPWOPUBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-fluoroindole (1.14 g, 8.44 mmol) in DMF (20 mL) was added potassium hydroxide (0.521 g, 9.28 mmol) at 0° C. The resulting mixture was stirred at 0° C. for 10 minutes before the addition of iodine (2.57 g, 10.1 mmol). After stirring at room temperature with protection from light for 18 hours, the reaction was diluted with saturated sodium bicarbonate. The aqueous mixture was extracted three times with EtOAc. The combined organic extracts were washed with brine, dried over sodium sulfate, filtered and concentrated. The crude product was purified by flash chromatography (5% MeOH in DCM) to give 3-iodo-6-fluoroindole as a red solid (1.44 g, 65.4%).
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
0.521 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
65.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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